4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra (600 MHz, DMSO-d₆) exhibit distinct signals:
- A singlet at δ 13.63 ppm corresponds to the carboxylic acid proton (-COOH).
- The pyrazole ring proton (H4) appears as a singlet at δ 7.94 ppm .
- The ethyl group shows a triplet at δ 1.24–1.28 ppm (CH₃) and a quartet at δ 2.64–2.70 ppm (CH₂).
¹³C NMR data (150 MHz, DMSO-d₆):
- The carbonyl carbon (C=O) resonates at δ 167.8 ppm .
- Pyrazole carbons (C3, C4, C5) appear at δ 148.2 ppm , δ 112.4 ppm , and δ 140.9 ppm , respectively.
Table 2: Key NMR Assignments
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 13.63 | -COOH |
| ¹H | 7.94 | H4 (pyrazole) |
| ¹H | 1.24–1.28 | CH₃ (ethyl) |
| ¹³C | 167.8 | C=O (carboxylic acid) |
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy (KBr pellet) identifies critical functional groups:
- A broad peak at 3452 cm⁻¹ corresponds to O–H stretching of the carboxylic acid.
- The carbonyl (C=O) stretch appears at 1730 cm⁻¹ .
- C–Cl and C–N vibrations are observed at 733 cm⁻¹ and 1511 cm⁻¹ , respectively.
Table 3: IR Vibrational Modes
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3452 | ν(O–H) |
| 1730 | ν(C=O) |
| 1511 | ν(C–N) |
| 733 | ν(C–Cl) |
Comparative Tautomeric Stability Studies
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) indicate the keto tautomer is 12.3 kcal/mol more stable than the enol form due to intramolecular hydrogen bonding. Substituent effects further stabilize the keto form:
- The electron-withdrawing chlorine at C4 increases tautomeric preference by ΔG = −3.8 kcal/mol .
- The ethyl group at C3 enhances stability via hyperconjugation, reducing ring strain.
Table 4: Tautomeric Energy Differences
| Tautomer | ΔG (kcal/mol) | Key Stabilizing Factor |
|---|---|---|
| Keto | 0.0 | O–H···N hydrogen bond |
| Enol | +12.3 | None (higher ring strain) |
Solvent polarity modulates tautomer ratios: In water, the keto form dominates (98%), while nonpolar solvents (e.g., toluene) slightly favor the enol form (15%). X-ray diffraction confirms exclusive keto form crystallization.
Properties
IUPAC Name |
4-chloro-5-ethyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDRWALJNSNSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of 4-Chloro-3-Ethyl-1H-Pyrazole-5-Carboxylic Acid is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of effects.
Biological Activity
4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
The molecular structure of this compound is characterized by a pyrazole ring with a carboxylic acid functional group at the fifth position and an ethyl group at the third position, with a chlorine atom at the fourth position. Its chemical formula is and it has a molecular weight of approximately 188.61 g/mol. The compound's structural configuration contributes to its reactivity and biological activity, making it valuable in synthetic organic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C7H9ClN2O2 |
| Molecular Weight | 188.61 g/mol |
| InChI Key | NXAIFVHVBHMNJS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1C(=N)C=C(C=N1)Cl |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. It is suggested that the compound interferes with microbial metabolism or cell wall synthesis, which could be attributed to its ability to bind effectively to certain enzymes or receptors involved in these processes.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Studies show that it can modulate inflammatory responses by altering gene expression linked to inflammation, thus potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Activity
Recent evaluations have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to inhibit the growth of various cancer cell types, including lung, brain, colorectal, and prostate cancers. The mechanism behind this activity may involve the modulation of signaling pathways critical for cancer cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound binds to active sites of specific enzymes, leading to either inhibition or activation depending on the enzyme's role in metabolic pathways.
- Gene Expression Modulation : It influences cellular processes by altering the expression of genes involved in inflammatory responses and other critical functions .
- Transport and Distribution : The transport within cells is mediated by specific transporters and binding proteins, which affects its overall bioavailability and efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- A study reported that at low doses, this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
- Another investigation into its anticancer properties revealed that derivatives based on this compound showed promising results in inhibiting tumor growth in vitro, particularly against breast cancer cell lines such as MDA-MB-231 .
Scientific Research Applications
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with herbicidal properties, making it a vital ingredient in crop protection product formulations . It is also widely utilized in research, with applications spanning agricultural chemistry, pharmaceutical development, material science, and analytical chemistry .
Agricultural Chemistry
This compound is an effective herbicide used to control unwanted plant growth in crops, improving yield and reducing competition for resources .
Pharmaceutical Development
It serves as a building block in the synthesis of novel pharmaceuticals, particularly those targeting specific diseases, enhancing the development of targeted therapies .
Material Science
The compound is used in the formulation of advanced materials, including polymers and coatings, due to its unique chemical properties that improve durability and performance .
Analytical Chemistry
It acts as a reagent in analytical methods, facilitating the detection and quantification of other compounds, which is essential for quality control in various industries .
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid also plays a role in biochemical reactions, especially in the synthesis of antibacterial and antimicrobial compounds. It has significant effects on cells and cellular processes, influencing cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that this compound can alter the expression of genes involved in inflammatory responses, demonstrating anti-inflammatory properties.
At the molecular level, the compound exerts its effects through mechanisms such as binding interactions with biomolecules, particularly enzymes, leading to enzyme inhibition or activation, depending on the enzyme’s role in the biochemical pathway.
In scientific research, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has several applications:
- Chemistry Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
- Biology Investigated for its potential biological activities, including antimicrobial and antifungal properties.
- Medicine Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
- Industry Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylic Acids
Substituent Variations and Structural Isomerism
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Positional Isomerism : The placement of substituents significantly alters reactivity. For example, 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid (Cl at 5, COOH at 4) exhibits distinct hydrogen-bonding patterns compared to the target compound (Cl at 4, COOH at 5), influencing crystallinity and solubility .
- N-Substitution: Methylation at the pyrazole nitrogen (e.g., EMCA) enhances stability and modifies acidity. The pKa of the carboxylic acid group in EMCA is lower than in the non-methylated parent compound due to electron-withdrawing effects .
- Electron-Withdrawing Groups : The difluoromethyl group in 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid increases lipophilicity and metabolic resistance, making it suitable for bioactive molecule design .
Acidity and Solubility:
- The ethyl group at position 3 in the target compound introduces steric hindrance, reducing solubility in polar solvents compared to methyl-substituted analogs (e.g., 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid) .
- EMCA (methylated at N1) shows improved solubility in organic solvents like toluene, facilitating its use in coupling reactions during Tebufenpyrad synthesis .
Preparation Methods
Typical Reaction Conditions (From Patent CN106187894A):
| Step | Reactants & Conditions | Description | Yield & Purity |
|---|---|---|---|
| A | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate + potassium carbonate, diethylene glycol dimethyl ether solvent, 100–120°C, 8–10 h, nitrogen atmosphere | Methylation at N1 position to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Yield > 82%, Purity > 95.3% |
| Purification | Cooling to 15–25°C, filtration of salts, vacuum distillation to remove solvents | Removal of impurities and residual reagents | - |
This method replaces highly toxic reagents with safer alternatives, avoiding production of toxic sulfide and chloride gases, thus reducing environmental impact.
Chlorination of the Pyrazole Ester at the 4-Position
Selective chlorination of the 4-position is achieved by reaction with hydrochloric acid and hydrogen peroxide in the presence of dichloroethane as solvent.
Reaction Parameters (From Patent CN106187894A):
| Parameter | Range & Conditions |
|---|---|
| Hydrochloric acid concentration | 35–40% (mass concentration) |
| Hydrogen peroxide concentration | 30–40% (mass concentration) |
| Molar ratio (ester : dichloroethane : HCl : H2O2) | 1 : 11–14 : 1–1.5 : 1.1–1.6 |
| Temperature during H2O2 addition | 20–30°C |
| Post-addition incubation | 1–2 h at 20–30°C, then 5–7 h at 50–70°C |
Work-up and Purification:
- Cooling to 20–30°C, allowing phase separation
- Sequential washing with sodium sulfite (4–6%), sodium carbonate (4–6%), and water
- Drying with anhydrous sodium sulfate
- Removal of dichloroethane solvent
The chlorination yields 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester with purity up to 96.9% and yield up to 95.2%.
Hydrolysis to this compound
Though direct hydrolysis details are less frequently reported, the ethyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Alternative Preparation via Acid Chloride Intermediate
An alternative route involves conversion of the carboxylic acid to its acid chloride, followed by amide formation or other derivatizations.
From Chemical Science Review and Letters (2017):
- Conversion of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid to acid chloride using thionyl chloride and catalytic N,N-dimethylformamide at 75°C over 3 hours.
- Isolation of acid chloride with purity >95%.
- Subsequent reaction with amines (e.g., 2-methoxy-4-aminopyridine) in ethylene dichloride with triethylamine at 5–20°C to form amide derivatives.
- Overall yields for amide formation around 53–65%, purity >95%.
This method is useful for further functionalization but requires handling of corrosive reagents like thionyl chloride.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Methylation + Chlorination (Patent CN106187894A) | 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Dimethyl carbonate, K2CO3, HCl, H2O2, dichloroethane | 100–120°C (methylation), 20–70°C (chlorination) | 82–95 | 95–97 | Environmentally friendly, scalable |
| Acid chloride formation + amide synthesis (Chem Sci Rev Lett) | 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Thionyl chloride, amines, triethylamine | 75°C (acid chloride), 5–20°C (amide) | 53–65 | >95 | Useful for derivative synthesis, involves hazardous reagents |
Research Findings and Analytical Data
- The methylation step using dimethyl carbonate is advantageous due to low toxicity and avoidance of hazardous by-products.
- Chlorination with HCl and H2O2 is highly selective and efficient, with optimized molar ratios and temperatures critical for high yield and purity.
- Purification steps involving washing with sodium sulfite and carbonate remove residual oxidants and acid impurities.
- The acid chloride intermediate is well-characterized by IR, ^1H NMR, and LCMS, confirming product identity and purity.
- Final products exhibit melting points and solubility consistent with literature values, confirming successful synthesis.
Q & A
Q. Advanced
- DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) to maximize yield .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
- Flow chemistry : Enhances scalability and safety for hazardous steps (e.g., SOCl₂ handling) .
Comparative studies show microwave methods improve yield by 15–20% over traditional reflux .
What analytical techniques are critical for detecting impurities in this compound?
Q. Advanced
- LC-MS/MS : Identifies trace by-products (e.g., ethyl ester derivatives from incomplete hydrolysis) .
- PXRD (Powder X-ray Diffraction) : Detects polymorphic impurities; compare with reference patterns .
- TGA/DSC : Assess thermal stability (decomposition onset ~200°C) .
For regulatory compliance, impurity profiles must meet ICH Q3A/B guidelines (<0.1% for unknown impurities) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
